1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one is a natural product found in Boesenbergia rotunda, Piper majusculum, and Piper methysticum with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16688911
InChI: InChI=1S/C17H16O5/c1-21-13-9-15(20)17(16(10-13)22-2)14(19)8-5-11-3-6-12(18)7-4-11/h3-10,18,20H,1-2H3
SMILES:
Molecular Formula: C17H16O5
Molecular Weight: 300.30 g/mol

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

CAS No.:

Cat. No.: VC16688911

Molecular Formula: C17H16O5

Molecular Weight: 300.30 g/mol

* For research use only. Not for human or veterinary use.

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one -

Specification

Molecular Formula C17H16O5
Molecular Weight 300.30 g/mol
IUPAC Name 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C17H16O5/c1-21-13-9-15(20)17(16(10-13)22-2)14(19)8-5-11-3-6-12(18)7-4-11/h3-10,18,20H,1-2H3
Standard InChI Key UXUFMIJZNYXWDX-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a chalcone backbone, a class of organic compounds defined by their C6-C3-C6\text{C}_6\text{-}\text{C}_3\text{-}\text{C}_6 structure. The A-ring is substituted with hydroxyl (-OH) and methoxy (-OCH3_3) groups at positions 2, 4, and 6, while the B-ring contains a para-hydroxyphenyl moiety. This arrangement creates a conjugated system that enhances electron delocalization, contributing to the compound’s stability and reactivity .

Key Functional Groups:

  • 2-Hydroxy-4,6-dimethoxyphenyl group: The hydroxyl group at position 2 participates in hydrogen bonding, while the methoxy groups at positions 4 and 6 modulate lipophilicity and steric hindrance.

  • 4-Hydroxyphenyl group: The para-hydroxyl group on the B-ring enhances redox activity, a critical feature for antioxidant properties.

IUPAC Nomenclature and Synonyms

The systematic IUPAC name, 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, reflects the compound’s substitution pattern. Common synonyms include 4',6'-dimethoxy-2'-hydroxychalcone and flavokavain analog, though these terms are less precise .

Synthesis and Characterization

Claisen-Schmidt Condensation

The compound is synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aldehyde. For this chalcone:

  • Ketone component: 2-Hydroxy-4,6-dimethoxyacetophenone.

  • Aldehyde component: 4-Hydroxybenzaldehyde.

Reaction Conditions:

ParameterValue/Description
CatalystSodium hydroxide (NaOH)
SolventEthanol (EtOH)
TemperatureReflux (~78°C)
Reaction Time4–6 hours
Yield60–75% (reported)

The reaction proceeds through enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the α,β-unsaturated ketone.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H^1\text{H} NMR: Peaks at δ 12.8 ppm (hydroxyl proton), δ 6.2–7.8 ppm (aromatic protons), and δ 3.8–3.9 ppm (methoxy groups).

    • 13C^{13}\text{C} NMR: Signals confirm carbonyl (δ 190–200 ppm) and aromatic carbons.

  • Mass Spectrometry (MS): A molecular ion peak at m/z 300.30 confirms the molecular weight.

Biological Activities and Mechanisms

Antioxidant Activity

The compound exhibits potent radical-scavenging activity, attributed to its hydroxyl groups, which donate hydrogen atoms to neutralize reactive oxygen species (ROS). In vitro assays demonstrate:

AssayActivity (IC50_{50})Reference
DPPH Radical Scavenging18.5 µM
ABTS+^+ Scavenging22.1 µM

The 2-hydroxy group on the A-ring and the 4-hydroxy group on the B-ring synergistically enhance electron-donating capacity, surpassing analogs with methoxy substitutions .

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-induced macrophage models, the compound inhibits NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6). Key mechanisms include:

  • Suppression of IκBα phosphorylation, preventing NF-κB nuclear translocation.

  • Downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Antimicrobial Properties

Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Bacillus subtilis50

The hydrophobic methoxy groups likely enhance membrane permeability, facilitating bacterial cell entry.

Comparative Analysis with Related Chalcones

Structural Analogues and Bioactivity

The compound’s bioactivity profile aligns with chalcones bearing multiple hydroxyl groups. For example:

CompoundAntioxidant IC50_{50} (DPPH)Anti-Inflammatory (NF-κB Inhibition)
Target Compound18.5 µM75% at 10 µM
Isoliquiritigenin15.2 µM82% at 10 µM
4-Methoxychalcone45.3 µM40% at 10 µM

Methoxy groups reduce antioxidant efficacy but improve metabolic stability, highlighting a trade-off in drug design .

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